6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide
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Overview
Description
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a tert-butyl group, a chloro substituent, and a diazenylphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide under palladium-catalyzed conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a chlorination reaction using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Diazenylation: The diazenylphenyl moiety can be synthesized by coupling a diazonium salt with a suitable aryl amine under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the benzothiophene carboxylic acid and the diazenylphenyl amine.
Chemical Reactions Analysis
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The diazenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazenyl group may play a role in the compound’s ability to generate reactive intermediates, which can interact with cellular components and induce biological responses.
Comparison with Similar Compounds
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the diazenylphenyl moiety, resulting in different chemical and biological properties.
6-tert-butyl-3-chloro-N-phenyl-1-benzothiophene-2-carboxamide: Lacks the methyl and diazenyl groups, leading to variations in reactivity and applications.
6-tert-butyl-3-chloro-N-{4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide:
The unique combination of functional groups in this compound imparts distinct properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
893691-06-0 |
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Molecular Formula |
C27H26ClN3OS |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C27H26ClN3OS/c1-16-8-6-7-9-22(16)31-30-19-11-13-21(17(2)14-19)29-26(32)25-24(28)20-12-10-18(27(3,4)5)15-23(20)33-25/h6-15H,1-5H3,(H,29,32) |
InChI Key |
UHDWKROYHWNRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C(C)(C)C)Cl)C |
Origin of Product |
United States |
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